2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide

Description

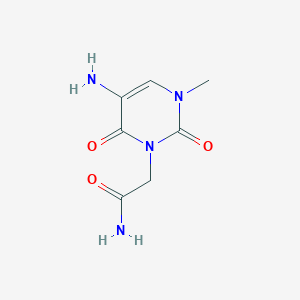

2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Properties

Molecular Formula |

C7H10N4O3 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C7H10N4O3/c1-10-2-4(8)6(13)11(7(10)14)3-5(9)12/h2H,3,8H2,1H3,(H2,9,12) |

InChI Key |

AXHLKVCXZKSKGY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide typically involves the reaction of 5-amino-3-methyluracil with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

5-Amino-3-methyluracil+Acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

5-Amino-3-methyluracil: A precursor in the synthesis of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide.

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Biological Activity

2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide is a nitrogen-containing heterocyclic compound with a unique tetrahydropyrimidine structure. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C₇H₈N₄O₃, with a molecular weight of approximately 198.18 g/mol .

Chemical Structure and Properties

The compound features:

- A pyrimidine ring with two oxo groups at positions 2 and 6.

- An amino group at position 5.

- An acetamide moiety attached to the nitrogen atom of the tetrahydropyrimidine ring.

These structural characteristics contribute to its biological activity and potential in drug discovery .

Biological Activities

The biological activity of this compound has been investigated in various studies. Key activities include:

- Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi. Its mechanism of action is believed to involve the inhibition of critical metabolic pathways in microbial cells.

- Antiparasitic Activity : In vitro studies have indicated that this compound exhibits activity against parasites such as Leishmania and Trypanosoma, making it a candidate for further development as an antiparasitic agent .

- Antitumor Activity : Preliminary research suggests potential antitumor properties, with mechanisms possibly linked to apoptosis induction in cancer cells .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Key aspects include:

- Binding Affinity : Studies have focused on its binding interactions with enzymes and receptors involved in disease processes.

- Pharmacodynamics : Understanding how the compound affects cellular functions and signaling pathways is crucial for its development as a therapeutic agent .

Comparative Analysis

A comparison of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-Amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | Similar dioxo-pyrimidine structure | Antimicrobial | Additional methyl group at position 3 |

| N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | Benzyl substituent | Antitumor | Enhanced lipophilicity due to benzyl group |

| N-(6-Amino-1-benzyl-2,4-dioxo-pyrimidin) | Lacks tetrahydro structure | Moderate antibacterial | Simpler structure without tetrahydro ring |

This table illustrates how variations in substituents can influence biological activity and potential applications .

Case Studies

Recent case studies have highlighted the efficacy of this compound in various biological assays:

- Antiparasitic Screening : In a high-throughput screening of compounds against Leishmania infantum, this compound demonstrated significant inhibition at concentrations lower than many existing treatments .

- Toxicity Assessment : Early ADME-Tox studies indicated a favorable safety profile with minimal cytotoxicity observed in human cell lines at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.